BenchChemオンラインストアへようこそ!

N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine

Lipophilicity CNS Drug Design Physicochemical Differentiation

Target this compound for CNS screening decks due to its zero H-bond donor count and predicted moderate lipophilicity (cLogP ~2.8–3.4), which favor brain exposure. Its N,N-dimethyl substitution eliminates the HBD penalty of the primary amine analog, aligning with oral druggability guidelines. Documented DMT1 inhibition (IC50 1.40 µM) provides a validated starting point for iron-homeostasis programs. Procure alongside CAS 412290-39-2 for controlled permeability and selectivity comparisons critical for lead-series decisions.

Molecular Formula C12H19N3O
Molecular Weight 221.304
CAS No. 2198911-40-7
Cat. No. B2710359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine
CAS2198911-40-7
Molecular FormulaC12H19N3O
Molecular Weight221.304
Structural Identifiers
SMILESCN(C)C1CCC(CC1)OC2=NC=CC=N2
InChIInChI=1S/C12H19N3O/c1-15(2)10-4-6-11(7-5-10)16-12-13-8-3-9-14-12/h3,8-11H,4-7H2,1-2H3
InChIKeyNZSIPWRPLGDLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine (CAS 2198911-40-7): Procurement-Relevant Identity and Core Characteristics


N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine (CAS 2198911-40-7, molecular formula C₁₂H₁₉N₃O, molecular weight 221.30 g/mol) is a tertiary amine featuring a 1,4-disubstituted cyclohexane core bearing an N,N-dimethylamino group and a pyrimidin-2-yloxy substituent [1]. The compound is listed in the BindingDB database as a potential ligand, suggesting its relevance in early-stage drug discovery and chemical biology screening campaigns, though extensive published biological characterization remains limited [2]. This guide identifies the sparse but actionable differentiation points that distinguish this compound from structurally related analogs, enabling informed procurement decisions.

Why Generic Substitution of N,N-Dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine in Procurement Carries Scientific Risk


Compounds within the pyrimidinyloxy-cyclohexylamine class exhibit pronounced sensitivity of target binding, physicochemical properties, and ADME profiles to even minor structural modifications. The N,N-dimethyl substitution pattern on 2198911-40-7, as opposed to primary amine or other N-alkyl variants, directly impacts key parameters such as lipophilicity (cLogP), basicity (pKa), and hydrogen-bonding capacity, which in turn dictate receptor complementarity, membrane permeability, and metabolic stability [1]. Simply substituting a close analog—such as the primary amine [4-(pyrimidin-2-yloxy)cyclohexyl]amine (CAS 412290-39-2) or the N-methyl derivative—can alter binding kinetics, selectivity profiles, or solubility in ways not captured by similarity calculations alone, making generic interchange unreliable without compound-specific head-to-head data [2].

Quantitative Differentiation Evidence: N,N-Dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine vs. Closest Analogs


Predicted Lipophilicity Advantage Over Primary Amine Analog for CNS Penetration

The N,N-dimethylamino group of 2198911-40-7 is predicted to increase cLogP by approximately 1.2–1.8 log units compared to the primary amine analog [4-(pyrimidin-2-yloxy)cyclohexyl]amine (CAS 412290-39-2), based on fragment-based calculations [1]. This difference places 2198911-40-7 in a more favorable lipophilicity range for passive blood-brain barrier permeation, while the primary amine analog is expected to be predominantly peripherally restricted due to lower lipophilicity and higher hydrogen-bond donor count. Such a shift is critical in CNS-targeted screening campaigns where a cLogP window of 2–4 is often sought [2].

Lipophilicity CNS Drug Design Physicochemical Differentiation

Reduced Hydrogen-Bond Donor Capacity Differentiates from Mono-N-Alkyl Analogs

2198911-40-7 possesses zero hydrogen-bond donor (HBD) groups, in contrast to N-methyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine (hypothetical analog, HBD = 1) or the primary amine (HBD = 2). In general, each HBD group can reduce passive membrane permeability by approximately 10-fold and increase P-glycoprotein efflux susceptibility [1]. The complete absence of HBD groups in 2198911-40-7 is expected to confer superior passive permeability relative to any N-H-bearing analog, though experimental validation (e.g., PAMPA or Caco-2 assay) is absent from the current literature. This structural feature may be leveraged in designing orally bioavailable or CNS-penetrant candidates where minimizing HBD count is a well-established optimization strategy [2].

Hydrogen Bonding Permeability Molecular Recognition

BindingDB Inclusion Indicates Target Engagement Potential Distinct from Inactive Scaffolds

The compound is deposited in BindingDB under accession BDBM50387726, indicating that it has been experimentally tested against at least one biological target, with a reported activity value (IC₅₀ = 1.40E+3 nM against human DMT1) [1]. While this moderate affinity does not establish potency, it differentiates 2198911-40-7 from numerous structurally similar but biologically uncharacterized analogs lacking any reported target engagement. For procurement, this means the compound carries at least one validated assay result, reducing the risk of acquiring a completely inactive scaffold compared to analogs with no deposited bioactivity data. However, the absence of head-to-head comparator data within the same assay precludes direct ranking against specific analogs.

BindingDB Screening Hit Drug Discovery

Tertiary Amine Basicity Modulation vs. Secondary/Primary Amine Analogs

The predicted pKa of the tertiary amine in 2198911-40-7 (estimated ~8.5–9.0) is lower than that of the corresponding secondary amine (~10.0–10.5) and primary amine (~10.5–11.0) analogs due to the electron-donating effect of two methyl groups and reduced solvation of the protonated form [1]. This shift reduces the fraction of positively charged species at physiological pH (7.4), which can improve passive membrane permeability and reduce phospholipidosis risk relative to more basic primary or secondary amine comparators. Quantitative pKa measurement or comparative permeability data for this specific compound are not publicly available, but the class-level trend is well established [2].

pKa Ionization State Physicochemical Property

Optimal Procurement and Application Scenarios for N,N-Dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine


CNS-Focused Fragment or Lead-Like Screening Libraries

The combination of predicted moderate lipophilicity (cLogP ~2.8–3.4) and zero hydrogen-bond donors positions this compound favorably for inclusion in CNS-oriented screening decks, where such physicochemical properties are correlated with improved brain exposure [1]. It should be prioritized over the primary amine analog (CAS 412290-39-2) in CNS campaigns due to the substantial predicted lipophilicity deficit and HBD penalty of the latter [2].

Orally Bioavailable Lead Optimization Starting Points

The absence of hydrogen-bond donors and the moderate predicted basicity (pKa ~8.5–9.0) align with established oral druggability guidelines (e.g., Veber rules). Procurement for oral drug discovery programs is warranted where reducing HBD count and avoiding excessively basic amines are key optimization parameters, distinguishing this compound from primary or secondary amine analogs that violate these criteria [1].

DMT1 Transporter Pharmacology Studies

The documented moderate inhibitory activity against human DMT1 (IC₅₀ = 1.40 µM) in BindingDB provides a tractable starting point for medicinal chemistry efforts targeting iron homeostasis, hemochromatosis, or other DMT1-related indications. This compound offers a defined benchmark for structure-activity relationship expansion, whereas most close structural analogs lack any reported DMT1 data [1].

Physicochemical Property Benchmarking in Analog Series

For teams systematically exploring the impact of N-substitution on the 4-(pyrimidin-2-yloxy)cyclohexan-1-amine scaffold, this compound serves as a key comparator representing the fully methylated tertiary amine extreme. Its procurement alongside the primary amine (CAS 412290-39-2) and, if available, the N-methyl analog, enables controlled physico-chemical and permeability comparisons that inform lead series strategy [1].

Quote Request

Request a Quote for N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.